ML418

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

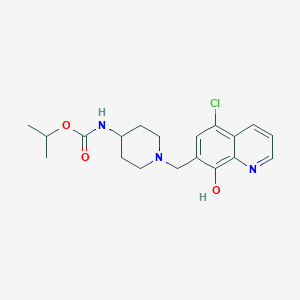

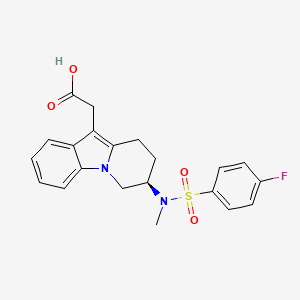

Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C19H24ClN3O3 . It is also known by other names such as ML418 and has a CAS number of 1928763-08-9 .

Molecular Structure Analysis

The molecular weight of this compound is 377.9 g/mol . The IUPAC name is propan-2-yl N - [1- [ (5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]carbamate . The InChI code and key are available for further structural analysis .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a topological polar surface area of 74.7 Ų and a complexity of 471 . It has 5 rotatable bonds, 2 hydrogen bond donors, and 5 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Inhibición de los canales de potasio Kir7.1

ML418 es conocido como el primer bloqueador selectivo de poros sub-micromolar de los canales de potasio Kir7.1 {svg_1}. El canal Kir7.1 ha surgido como un regulador clave en varios procesos fisiológicos. El descubrimiento de this compound ha proporcionado una herramienta novedosa para explorar la fisiología y el potencial terapéutico de Kir7.1 {svg_2}.

Regulación de la señalización de melanocortina en el cerebro

El canal Kir7.1, que puede ser inhibido por this compound, juega un papel crucial en la señalización de melanocortina en el cerebro {svg_3}. Esto sugiere que this compound podría utilizarse potencialmente en la investigación en neurociencia para estudiar los efectos de la señalización de melanocortina en diversas funciones cerebrales.

Homeostasis de electrolitos en el ojo

El objetivo de this compound, el canal Kir7.1, también participa en el mantenimiento de la homeostasis de electrolitos en el ojo {svg_4}. Por lo tanto, this compound podría utilizarse en la investigación oftalmológica para estudiar la salud ocular y las enfermedades relacionadas con el desequilibrio de electrolitos.

Contractilidad del músculo uterino durante el embarazo

Se ha descubierto que el canal Kir7.1 regula la contractilidad del músculo uterino durante el embarazo {svg_5}. Esto sugiere que this compound podría utilizarse en la investigación de biología reproductiva para estudiar las condiciones o complicaciones relacionadas con el embarazo.

Inhibición de los canales Kir6.2

Además de inhibir los canales Kir7.1, this compound también inhibe los canales Kir6.2 con una potencia similar {svg_6}. Esto amplía sus posibles aplicaciones a cualquier proceso fisiológico que implique canales Kir6.2.

Investigación farmacológica

This compound ha sido evaluado en un panel de 64 GPCR, canales iónicos y transportadores para determinar la actividad fuera del objetivo, revelando una farmacología auxiliar relativamente limpia {svg_7}. Esto convierte a this compound en una herramienta valiosa en la investigación farmacológica para estudiar la especificidad y los efectos fuera del objetivo de los fármacos.

Safety and Hazards

Mecanismo De Acción

ML418, also known as Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate, is a potent and selective inhibitor of the inward rectifier potassium (Kir) channel Kir7.1 .

Target of Action

The primary target of this compound is the Kir7.1 potassium channel . This channel, also known as KCNJ13, plays a crucial role in various physiological processes, including melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility during pregnancy .

Mode of Action

This compound acts as a selective, sub-micromolar pore blocker of the Kir7.1 potassium channel . It inhibits Kir7.1 with an IC50 value of 0.31 μM . It also inhibits Kir6.2 with similar potency . It exhibits superior selectivity over other Kir channels .

Biochemical Pathways

The Kir7.1 channel is a key regulator of several biochemical pathways. It plays a significant role in melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility during pregnancy . The inhibition of Kir7.1 by this compound can influence these pathways and their downstream effects.

Pharmacokinetics

It is known that this compound exhibitsCNS penetration , indicating its ability to cross the blood-brain barrier .

Result of Action

The inhibition of Kir7.1 by this compound can lead to changes in melanocortin signaling, electrolyte homeostasis, and uterine muscle contractility . For instance, it has been reported that the reduction of Kir7.1 function can influence renal electrolyte excretion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties, such as its CNS penetration, can be affected by factors like the blood-brain barrier . .

Análisis Bioquímico

Biochemical Properties

ML418 interacts with the Kir7.1 potassium channel, inhibiting it with an IC50 value of 0.31 μM . This interaction is highly selective, with this compound displaying over 17-fold selectivity for Kir7.1 over other potassium channels such as Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1 .

Cellular Effects

The inhibition of the Kir7.1 potassium channel by this compound influences cell function by altering the flow of potassium ions across the cell membrane . This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and the physiological context .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the Kir7.1 potassium channel and inhibiting its function . This binding interaction blocks the flow of potassium ions through the channel, which can influence enzyme activity, change gene expression, and alter cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as the compound’s stability and degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, although the specific effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized in the literature. Given its role as a Kir7.1 potassium channel inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in potassium ion transport .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well characterized in the literature. Given its ability to penetrate the CNS, it is likely that this compound interacts with transporters or binding proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound is not well characterized in the literature. Given its role as a Kir7.1 potassium channel inhibitor, it is likely that this compound localizes to the cell membrane where these channels are typically found .

Propiedades

IUPAC Name |

propan-2-yl N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O3/c1-12(2)26-19(25)22-14-5-8-23(9-6-14)11-13-10-16(20)15-4-3-7-21-17(15)18(13)24/h3-4,7,10,12,14,24H,5-6,8-9,11H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIXCQOSULUGBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)

![(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B609095.png)

![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)

![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)

![(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B609107.png)